![molecular formula C14H19Cl2N3 B1377182 1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 1427380-69-5](/img/structure/B1377182.png)
1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Overview
Description
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It is the base chemical structure for a series of stimulant drugs .
Synthesis Analysis
The synthesis of such compounds often involves multi-component organic reactions . For instance, the Hantzsch pyridine synthesis involves a reaction between an aldehyde, 2 equivalents of a β-keto ester, and a nitrogen donor . The initial reaction product is a dihydropyridine which can be oxidized in a subsequent step to a pyridine .Molecular Structure Analysis
The structure of this compound is similar to benzene, with one methine group replaced by a nitrogen atom . Pyridine is a key scaffold in many naturally occurring biologically active compounds . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .Chemical Reactions Analysis
Pyridine derivatives are known to possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry . They can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .Physical And Chemical Properties Analysis
Pyridine is a heterocyclic compound that is a colorless fluid with a chemical formula C5H5N . It has a sour, foul, and fish-like smell . The molecular weight of the compound is 183.2490 .Scientific Research Applications
Synthesis and Cytokinin Activity
Research on fluorescent 7-Phenylethynylimidazo[4,5-b]pyridine derivatives has demonstrated their potential as carbon-substituted cytokinin analogs. These compounds have been synthesized and shown to exhibit marked enhancement in fluorescence intensity in aqueous alkaline solutions. Their cytokinin activity, assessed through bioassays, indicates strong activity comparable to known cytokinins, suggesting their utility in studying the localization and transport of cytokinins in plant cells or tissues (Nishikawa et al., 2000).
Halogenation and Structural Studies
Studies on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives have led to the formation of chloro, bromo, and iodo derivatives, contributing to our understanding of the chemical properties and reactivity of these compounds. Such research provides foundational knowledge for the further development of imidazo[4,5-c]pyridine-based chemicals (Yutilov et al., 2005).
Crystal Structure Analysis
The crystal structure analysis of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea revealed significant insights into the molecular conformation, including intramolecular hydrogen bonding and π–π interactions, which are crucial for understanding the compound's potential interactions and stability (Devaru et al., 2014).
Medicinal Relevance
Imidazo[1,2-a]pyridine, a closely related scaffold, has been recognized for its broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. This highlights the therapeutic potential of imidazo[4,5-c]pyridine derivatives and underscores the importance of structural modifications to discover novel therapeutic agents (Sharma & Prasher, 2022).
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been reported to possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
Mode of Action
The dimroth rearrangement, a common reaction in pyridine derivatives, involves the isomerization of heterocycles which includes relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Pyridine derivatives are known to be involved in various biological activities . For instance, they are key structural fragments of antiviral agents
Pharmacokinetics
The molecular weight of the compound is 1832490 , which could influence its pharmacokinetic properties.
Result of Action
Pyridine derivatives have been reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
Action Environment
The dimroth rearrangement, a common reaction in pyridine derivatives, is known to be catalyzed by acids, bases (alkali), and is accelerated by heat or light . These factors could potentially influence the compound’s action in its environment.
Safety and Hazards
properties
IUPAC Name |
1-(2-phenylethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-2-4-12(5-3-1)7-9-17-11-16-13-10-15-8-6-14(13)17;;/h1-5,11,15H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPSBZZRZSMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)CCC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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